molecular formula C7H7IO3S B8757405 2-Iodo-4-(methylsulfonyl)phenol

2-Iodo-4-(methylsulfonyl)phenol

Cat. No.: B8757405
M. Wt: 298.10 g/mol
InChI Key: WMFMSPQBMKWPOH-UHFFFAOYSA-N
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Description

2-Iodo-4-(methylsulfonyl)phenol is a halogenated phenolic compound featuring an iodine substituent at the ortho position (C-2) and a methylsulfonyl group (-SO₂CH₃) at the para position (C-4) of the aromatic ring. The iodine atom contributes to its high molecular weight (290.10 g/mol) and polarizability, while the methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the acidity of the phenolic hydroxyl group .

Properties

Molecular Formula

C7H7IO3S

Molecular Weight

298.10 g/mol

IUPAC Name

2-iodo-4-methylsulfonylphenol

InChI

InChI=1S/C7H7IO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3

InChI Key

WMFMSPQBMKWPOH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)I

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Iodo-4-(methylsulfonyl)phenol exhibits promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial growth.

Case Study:
A study conducted on the compound's efficacy against Staphylococcus aureus revealed that it significantly inhibited bacterial growth at certain concentrations, indicating its potential as a novel antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which are critical in inflammatory processes. This property makes it a candidate for therapeutic applications in treating inflammatory diseases.

Case Study:
In vitro experiments showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in managing inflammatory conditions.

Agrochemical Applications

This compound has been explored for its agrochemical properties, particularly as a herbicide. Its chemical structure allows it to interact effectively with plant systems, providing herbicidal activity while maintaining compatibility with crop plants.

Data Table: Herbicidal Activity Comparison

CompoundHerbicidal ActivityApplication Method
This compoundModerateFoliar spray
GlyphosateHighSoil application
AtrazineModerateSoil application

Biological Mechanisms

The biological activities of this compound can be attributed to its unique structural features:

  • Iodine Atom : Enhances reactivity and potential interactions with biological targets.
  • Methylsulfonyl Group : Contributes to solubility and stability in biological systems.

Future Research Directions

Ongoing research aims to further elucidate the specific molecular targets and pathways involved in the bioactivity of this compound. Understanding these mechanisms will be crucial for developing effective therapeutic agents and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-Iodo-4-(methylsulfonyl)phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Boiling Point (°C) Key Properties/Applications
This compound C₇H₇IO₃S 290.10 2-I, 4-SO₂CH₃ Not reported Not reported High acidity; potential pharmaceutical intermediate (inferred)
2-Chloro-4-(methylsulfonyl)phenol C₇H₇ClO₃S 206.65 2-Cl, 4-SO₂CH₃ Not reported 390.37 Research compound; solid at room temperature
2-Iodo-4-(trifluoromethyl)phenol C₇H₄F₃IO 288.008 2-I, 4-CF₃ Not reported 105 (at 44 mmHg) Liquid; pharmaceutical intermediate; light-sensitive
4-(Methylamino)-2-(methylsulfonyl)phenol C₈H₁₁NO₃S 201.24 4-NHCH₃, 2-SO₂CH₃ 187–189 (dec.) Not reported Isolated via regioselective synthesis; ortho-substitution favored at pH 2.0
4-(Iodo-phenyl)-methane sulfonyl chloride C₇H₆ClIO₂S 316.54 4-I, -SO₂Cl Not reported Not reported Sulfonyl chloride precursor; used in nucleophilic substitutions

Key Comparative Insights:

Substituent Effects on Reactivity and Acidity: The methylsulfonyl group (-SO₂CH₃) at the para position enhances phenolic acidity compared to electron-donating groups (e.g., -OCH₃) . Iodo vs. However, 2-chloro-4-(methylsulfonyl)phenol exhibits a higher boiling point (390.37°C), likely due to stronger dipole-dipole interactions .

Regioselectivity in Synthesis: In analogs like 4-(methylamino)-2-(methylsulfonyl)phenol, ortho-substitution is favored under acidic conditions (pH 2.0) due to protonation of the amino group, which directs nucleophilic attack to the ortho position . This suggests that synthesis of this compound may require similar regioselective control.

Biological Activity: Compounds with para-methylsulfonyl groups exhibit enhanced potency in biological systems, as seen in cyclooxygenase-2 (COX-2) inhibitors where para-substituted derivatives showed lower ED₅₀ values than celecoxib .

Physical State and Handling: Unlike the liquid 2-Iodo-4-(trifluoromethyl)phenol , 2-chloro-4-(methylsulfonyl)phenol is a solid, highlighting how substituents (e.g., -CF₃ vs. -SO₂CH₃) influence physical state. Halogenated phenols generally require careful handling due to corrosivity and toxicity .

Q & A

Q. How to validate conflicting crystallographic data for derivatives of this compound?

  • Methodological Answer : Re-refine X-ray diffraction data using software like SHELXL or OLEX2. Compare hydrogen-bonding networks and torsional angles with computational models (e.g., Mercury CSD). Discrepancies may arise from solvent inclusion or polymorphism .

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